molecular formula C9H9N5O2 B14863962 (5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-YL)methanamine CAS No. 944906-04-1

(5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-YL)methanamine

Cat. No.: B14863962
CAS No.: 944906-04-1
M. Wt: 219.20 g/mol
InChI Key: DAOLIHAXZKONHL-UHFFFAOYSA-N
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Description

1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro derivative.

    Attachment of the Methanamine Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which may further undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various amines. Major products formed from these reactions include amino derivatives and substituted triazoles.

Scientific Research Applications

1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which are important in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and proteins, inhibiting their activity. The triazole ring can also bind to various receptors, modulating their function. These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE can be compared with other similar compounds, such as:

The uniqueness of 1-[5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHANAMINE lies in its combination of the nitrophenyl group and the triazole ring, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

944906-04-1

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C9H9N5O2/c10-5-8-11-9(13-12-8)6-1-3-7(4-2-6)14(15)16/h1-4H,5,10H2,(H,11,12,13)

InChI Key

DAOLIHAXZKONHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)CN)[N+](=O)[O-]

Origin of Product

United States

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